An In-Depth Technical Guide to 8-Amino-2-Boc-2-azaspiro[4.5]decane: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 8-Amino-2-Boc-2-azaspiro[4.5]decane: A Key Building Block in Modern Drug Discovery
Foreword: Unveiling a Versatile Spirocyclic Scaffold
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that impart favorable pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention for their ability to introduce three-dimensional complexity, conformational rigidity, and improved metabolic stability into drug candidates. This guide provides a comprehensive technical overview of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate , a key intermediate that has emerged as a valuable building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical characteristics, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Characteristics
8-Amino-2-Boc-2-azaspiro[4.5]decane is a bifunctional molecule featuring a spirocyclic core. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine at the 2-position allows for selective functionalization of the primary amino group at the 8-position, and vice versa. This orthogonal reactivity is a cornerstone of its utility in multi-step organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Amino-2-Boc-2-azaspiro[4.5]decane is presented in the table below. It is important to note that some of these values are predicted, as extensive experimental data is not always publicly available.
| Property | Value | Source |
| IUPAC Name | tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate | N/A |
| CAS Number | 1363381-61-6 | [1] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [2] |
| Molecular Weight | 254.37 g/mol | [2] |
| Appearance | White to off-white solid (typical) | N/A |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [2] |
| Predicted LogP | 2.51 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of 8-Amino-2-Boc-2-azaspiro[4.5]decane can be approached through a multi-step sequence, often starting from more readily available precursors. A logical synthetic pathway involves the initial construction of the corresponding 8-oxo-2-azaspiro[4.5]decane core, followed by reductive amination to install the primary amine.
Proposed Synthetic Pathway
A feasible, multi-step synthesis is outlined below, starting from 1,4-dioxaspiro[4.5]decan-8-one. This pathway leverages established organic transformations to construct the spirocyclic core and introduce the desired functionalities.
Caption: Proposed synthetic route to 8-Amino-2-Boc-2-azaspiro[4.5]decane.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.
This procedure is adapted from a patented method and involves a four-step sequence.[3]
-
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-one in a suitable solvent (e.g., ethylene glycol dimethyl ether and ethanol), add p-toluenesulfonylmethyl isocyanide and potassium tert-butoxide at 0°C.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Work up the reaction mixture to isolate the nitrile product.
-
-
Step 2: Synthesis of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile:
-
Treat the nitrile from Step 1 with lithium diisopropylamide (LDA) in an appropriate solvent like toluene at low temperature (0-20°C).
-
Add 1-bromo-2-chloroethane to the reaction mixture.
-
After the reaction is complete, perform an aqueous workup to isolate the chloroethyl derivative.
-
-
Step 3: Cyclization and Boc Protection:
-
Reduce the nitrile group of the product from Step 2 using a catalyst such as Raney nickel in a solvent like methanol under a hydrogen atmosphere.
-
The reduction is followed by in-situ cyclization to form the spiro-amine.
-
Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.5.2]pentadecane-10-carboxylate.
-
-
Step 4: Deprotection and Ketone Formation:
-
Treat the product from Step 3 with an acid in a mixed solvent system (e.g., acetone and water) to hydrolyze the ketal, revealing the ketone at the 8-position.
-
Purify the final product, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, by chromatography.[4]
-
This is a standard procedure for the conversion of a ketone to a primary amine.[5]
-
Reaction Setup:
-
Dissolve tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate in a suitable solvent (e.g., methanol or ethanol).
-
Add an ammonium source, such as ammonium acetate or aqueous ammonia.
-
Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or a transition metal catalyst under a hydrogen atmosphere.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully, for instance, by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-Amino-2-Boc-2-azaspiro[4.5]decane.
-
Spectroscopic Analysis
Representative ¹H NMR (500 MHz, CDCl₃):
-
δ 3.87 – 3.78 (m, 1H): Proton on the carbon adjacent to the primary amine.
-
δ 3.36 – 3.23 (m, 2H): Protons on the carbons alpha to the Boc-protected nitrogen.
-
δ 2.00 – 1.25 (m, ~11H): Protons of the spirocyclic ring system.
-
δ 1.46 (s, 9H): Protons of the tert-butyl group of the Boc protector.
Representative ¹³C NMR (126 MHz, CDCl₃):
-
δ 154.5: Carbonyl carbon of the Boc group.
-
δ 79.2: Quaternary carbon of the tert-butyl group.
-
δ 54.6, 48.6, 45.9: Carbons of the spirocyclic core.
-
δ 32.9, 30.4, 28.9, 23.4: Carbons of the spirocyclic core.
-
δ 28.9: Methyl carbons of the tert-butyl group.
Mass Spectrometry (ESI-TOF):
-
Expected m/z for C₁₄H₂₇N₂O₂ ([M+H]⁺): 255.2067.
Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of 8-Amino-2-Boc-2-azaspiro[4.5]decane is dictated by the two nitrogen atoms. The Boc-protected amine at the 2-position is significantly less nucleophilic and basic due to the electron-withdrawing nature of the carbonyl group.[7] This allows for selective reactions at the primary amine at the 8-position.
-
N-Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides.
-
N-Alkylation: The primary amine can be alkylated using alkyl halides.
-
Reductive Amination: The primary amine can participate in reductive amination with aldehydes or ketones to form secondary or tertiary amines.
The Boc group is stable to most nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free secondary amine at the 2-position.[7]
Stability and Storage
8-Amino-2-Boc-2-azaspiro[4.5]decane is generally a stable compound under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light.[2]
Safety and Handling
Based on available safety data for similar compounds, 8-Amino-2-Boc-2-azaspiro[4.5]decane should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound may cause skin and eye irritation.
Applications in Drug Discovery: A Versatile PROTAC Linker
The primary application of 8-Amino-2-Boc-2-azaspiro[4.5]decane in recent years has been as a linker in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[10]
The spirocyclic nature of this linker can impart a degree of rigidity and a defined spatial orientation to the PROTAC molecule, which can be crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[10]
Role in PROTAC Assembly
The bifunctional nature of 8-Amino-2-Boc-2-azaspiro[4.5]decane allows for its sequential attachment to a warhead (ligand for the POI) and an E3 ligase ligand. The synthetic strategy typically involves coupling one of the ligands to the primary amine, followed by deprotection of the Boc group and subsequent coupling of the second ligand.
Caption: General workflow for the synthesis of a PROTAC using the spirocyclic linker.
Conclusion and Future Outlook
8-Amino-2-Boc-2-azaspiro[4.5]decane is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure, coupled with its orthogonal protecting group strategy, makes it an attractive scaffold for introducing three-dimensionality and conformational constraint into bioactive molecules. Its demonstrated utility as a linker in the rapidly advancing field of targeted protein degradation highlights its importance and potential for the development of next-generation therapeutics. As the demand for novel chemical matter in drug discovery continues to grow, we anticipate that the applications of this and related spirocyclic amines will continue to expand.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link]
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Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
- Vasileva, T. V., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(3), 3369–3379.
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